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Actinomycin d-[3h(g)] -

Actinomycin d-[3h(g)]

Catalog Number: EVT-13932644
CAS Number:
Molecular Formula: C62H86N12O16
Molecular Weight: 1428.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Actinomycin D, also known as dactinomycin, is a potent antineoplastic agent primarily used in the treatment of various cancers, including Wilms tumor and rhabdomyosarcoma. This compound is derived from the bacterium Streptomyces parvullus and is classified as a cyclic depsipeptide. Its mechanism of action involves binding to DNA, which inhibits RNA synthesis and consequently protein production, making it effective in cancer therapy and research applications.

Source and Classification

Actinomycin D is sourced from the fermentation products of Streptomyces parvullus, a soil-dwelling bacterium. It belongs to the class of compounds known as cyclic depsipeptides, which are characterized by their cyclic structure formed by amino acids and hydroxy acids. The chemical classification of actinomycin D includes:

  • Type: Small molecule
  • Groups: Approved, Investigational
  • Super Class: Organic compounds
  • Class: Peptidomimetics
  • Direct Parent: Cyclic depsipeptides
Synthesis Analysis

The synthesis of actinomycin D involves complex biosynthetic pathways within Streptomyces species. Key steps in its biosynthesis include:

  1. Precursor Formation: Tryptophan and D-glutamate serve as precursor substrates.
  2. Enzymatic Reactions: Enzymes such as tryptophan dioxygenase and kynurenine hydroxylase facilitate the conversion of tryptophan into 4-methyl-3-hydroxyanthranilic acid (4-MHA), a crucial intermediate.
  3. Non-Ribosomal Peptide Synthetases (NRPS): The assembly of actinomycin D is orchestrated by NRPS, which catalyze the formation of peptide bonds between the amino acids derived from 4-MHA.

Recent studies have identified multiple genes involved in this biosynthetic pathway, including acmA, acmB, acmC, and acmD, which play roles in activating 4-MHA and facilitating chain elongation.

Molecular Structure Analysis

The molecular structure of actinomycin D can be described as follows:

  • Molecular Formula: C62_{62}H86_{86}N12_{12}O16_{16}
  • Molecular Weight: 1255.42 g/mol
  • Structure: Actinomycin D consists of a central phenoxazinone chromophore linked to two identical cyclic peptides. The structural integrity is crucial for its biological activity.

Structural Data

PropertyValue
Density1.4 ± 0.1 g/cm³
Melting Point251 - 253 °C
Boiling Point1386 ± 65 °C
Flash Point792.1 ± 34.3 °C
Chemical Reactions Analysis

Actinomycin D participates in several chemical reactions, primarily related to its interaction with nucleic acids:

  1. DNA Binding: Actinomycin D intercalates between DNA base pairs, inhibiting transcription by blocking RNA polymerase activity.
  2. Inhibition of DNA Repair: It has been shown to inhibit DNA repair mechanisms with an IC50 value of approximately 0.42 µM, indicating its potency in disrupting cellular processes.

These interactions lead to reduced mRNA production and subsequent declines in protein synthesis.

Mechanism of Action

Actinomycin D exerts its effects primarily through the following mechanisms:

  • Transcription Inhibition: By binding to DNA, actinomycin D prevents RNA polymerase from synthesizing messenger RNA, effectively halting gene expression.
  • Impact on Cellular Metabolism: Studies have shown that actinomycin D can stimulate glucose uptake in adipocytes by modulating insulin signaling pathways without directly affecting insulin receptor phosphorylation.

This multifaceted mechanism underlies its efficacy in cancer treatment and its utility in research settings.

Physical and Chemical Properties Analysis

Actinomycin D exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in methanol but has limited solubility in water.
  • Stability: The compound is stable under normal temperatures and pressures but should be protected from light and incompatible materials such as strong oxidizing agents.
  • Toxicity: Actinomycin D has been associated with potential developmental toxicity and carcinogenic effects, necessitating careful handling.
Applications

Actinomycin D has a wide range of applications in both clinical and research contexts:

  1. Cancer Treatment: It is utilized in chemotherapy regimens for treating various cancers due to its ability to inhibit cell proliferation.
  2. Research Tool: Actinomycin D serves as a valuable tool in molecular biology for studying gene expression, apoptosis, and cellular metabolism.
  3. Microscopy Staining: Its derivatives are employed as fluorescent stains for DNA visualization in microscopy and flow cytometry applications.
Molecular Mechanisms of Actinomycin d-[3H(g)]-DNA Interactions

Structural Basis of Intercalation in GC-Rich DNA Regions

Actinomycin D (ActD), including its isotopically labeled form Actinomycin d-[3H(g)] (ActD-[3H]), intercalates into DNA via a highly specific mechanism centered on guanine-cytosine (GpC) dinucleotide steps. The molecule comprises a planar phenoxazone ring system linked to two identical pentapeptide lactone rings. This structure facilitates intercalation of the phenoxazone ring between DNA base pairs, preferentially at GpC sites, while the peptide rings occupy the minor groove, forming hydrogen bonds with the N3 and N2 positions of adjacent guanines [2] [8]. High-resolution crystallographic studies reveal that binding to sequences like 5'-ATGCGGCAT-3' induces profound conformational distortions:

  • Nucleotide Flipping: The central guanine (G5) in the 5'-GCGGC-3' sequence flips outward from the helix to alleviate steric clashes with the peptide rings [5].
  • Helical Bending: DNA bends sharply (~40°) at the intercalation site due to compression of the major groove and widening of the minor groove [5].
  • Left-Handed Twist: Local unwinding transitions the helix toward a left-handed conformation (average helical twist reduced to 24° vs. 36° in B-DNA) [2].

Table 1: Structural Parameters of DNA Before and After Actinomycin d-[3H(g)] Binding

ParameterB-DNA ControlActD-[3H]-DNA ComplexBiological Implication
Helical Twist (°)36 ± 224 ± 3Facilitates transcription inhibition
Minor Groove Width (Å)5.88.2Enhances peptide ring contacts
Global Bend Angle (°)040 ± 5Disrupts protein-DNA recognition
Base Pair Rise (Å)3.46.7Unwinds DNA duplex

Crucially, ActD-[3H] exhibits enhanced binding to triplet repeat sequences (e.g., (CGG)_n) due to contiguous GpC sites separated by G:G mismatches. These mismatches create cavities that accommodate the N-methylvaline groups of the peptide rings, increasing binding stability by 10-fold compared to matched sequences [2] [5]. NMR analyses confirm that the deoxyribose conformations of flanking nucleotides shift from C2'-endo to C3'-endo, further optimizing minor groove contacts [9].

Thermodynamic and Kinetic Studies of Binding Specificity

The interaction between ActD-[3H] and DNA is governed by strong sequence-dependent thermodynamics and slow dissociation kinetics:

  • Affinity Variations: ActD-[3H] binds 5'-TGCA-3' with 15-fold higher affinity (K = 5.0 × 10^7 M^−1) than 5'-GGCC-3' (K = 3.3 × 10^6 M^−1), as quantified by surface plasmon resonance (SPR). Flanking bases influence hydrogen bonding and van der Waals contacts with the peptide rings [3] [6].
  • Thermodynamic Drivers: Binding is entropy-driven (ΔS > 0) due to hydrophobic displacement of bound water, despite favorable enthalpy (ΔH < 0) from hydrogen bonding. The ΔG for 5'-TGCA-3' is −10.2 kcal/mol [3] [10].
  • Dissociation Kinetics: ActD-[3H] exhibits biphasic dissociation from sites like 5'-TGCATGCATGCA-3':
  • Fast phase (k = 0.01 s^−1, 67% amplitude)
  • Slow phase (k = 5 × 10^−4 s^−1, 33% amplitude) [3]

Table 2: Thermodynamic and Kinetic Parameters of Actinomycin d-[3H(g)] Binding to DNA Sequences

DNA SequenceBinding Constant (K, M⁻¹)ΔG (kcal/mol)Dissociation Rate (s⁻¹)ΔTm (°C)
5'-TGCA-3'5.0 × 10⁷-10.25 × 10⁻⁴+18.2
5'-AGCT-3'1.8 × 10⁷-9.88 × 10⁻⁴+10.3
5'-CGCG-3'1.5 × 10⁷-9.61 × 10⁻³+6.7
5'-GGCC-3'3.3 × 10⁶-8.12 × 10⁻²+2.0

Circular dichroism (CD) spectroscopy reveals that binding to GpC sites induces a characteristic negative band at 315 nm and a positive band at 440 nm, indicative of DNA distortion and chromophore orientation [5] [10]. Notably, hairpin structures in (CGG)_16 repeats exhibit 3-fold slower dissociation rates than duplex DNA due to cooperative binding of multiple ActD molecules [2].

Modulation of Chromatin Accessibility via Competitive Nuclear Protein Displacement

ActD-[3H] binding remodels chromatin architecture by displacing nuclear proteins from GC-rich genomic regions:

  • Transcription Factor Competition: ActD-[3H] displaces SP1 and MAZ transcription factors from GpC-rich promoters (e.g., c-MYC) by sterically occluding their minor-groove binding sites. Electrophoretic mobility shift assays show 90% reduction in SP1-DNA complexes at 100 nM ActD-[3H] [4].
  • G-Quadruplex Stabilization: In c-MYC promoter NHE III1 regions, ActD-[3H] stabilizes G-quadruplex structures via end-stacking interactions (confirmed by CD spectroscopy), repressing transcription initiation. Reporter assays demonstrate 70% reduction in luciferase expression in Ramos cells [4].
  • Polyamine-Mediated Modulation: Endogenous polyamines (e.g., spermine) compete with ActD-[3H] for DNA backbone contacts. SPR studies show spermine (1 mM) reduces ActD-[3H] binding affinity by 50% by neutralizing phosphate charges and narrowing the minor groove [10]. Depleting intracellular polyamines with methylglyoxal-bis(guanylhydrazone) (MGBG) enhances ActD-[3H]-induced c-MYC repression 3-fold [10].

Table 3: Impact of Nuclear Factors on Actinomycin d-[3H(g)] Activity

Nuclear FactorConcentrationEffect on ActD-[3H] BindingFunctional Consequence
Spermine1 mM50% affinity reductionAttenuates transcription inhibition
MGBG (polyamine depletion)10 μM3-fold enhanced bindingSynergistic c-MYC repression
SP1 Transcription Factor50 nMCompetitive displacementAbolishes promoter occupancy
Histone H1100 nM30% displacementIncreases chromatin accessibility

Nucleosome mapping assays reveal that ActD-[3H] binding increases DNase I sensitivity by 40% in heterochromatic regions, confirming enhanced DNA accessibility. This stems from displacement of linker histone H1, which shares overlapping minor-groove binding preferences [5] [9].

Properties

Product Name

Actinomycin d-[3h(g)]

IUPAC Name

1-N,9-N-bis[(3R,6S,7R,10S,16R)-3,10-bis(1,1,1,2,3,3,3-heptatritiopropan-2-yl)-2,5,9,12,15-pentaoxo-3,4,6,7,10,13,13,16,17,17,18,18,19,19-tetradecatritio-7,11,14-tris(tritritiomethyl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-2-(ditritioamino)-3-oxo-1-N,9-N,7,8-tetratritio-4,6-bis(tritritiomethyl)phenoxazine-1,9-dicarboxamide

Molecular Formula

C62H86N12O16

Molecular Weight

1428.1 g/mol

InChI

InChI=1S/C62H86N12O16/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79)/t33-,34-,36-,37-,42-,43-,44+,45+,48+,49+/m1/s1/i1T3,2T3,3T3,4T3,5T3,6T3,7T3,8T3,9T3,10T3,11T3,12T3,13T3,14T3,15T3,16T3,17T2,18T2,19T2,20T2,21T,22T,23T2,24T2,25T2,26T2,27T,28T,29T,30T,33T,34T,36T,37T,42T,43T,44T,45T,48T,49T/hT6

InChI Key

RJURFGZVJUQBHK-RRSMDJEXSA-N

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C

Isomeric SMILES

[3H]C1=C(C(=C2C(=C1C(=O)N([3H])[C@@]3(C(=O)N([C@](C(=O)N4[C@@](C(=O)N(C(C(=O)N([C@@](C(=O)O[C@]3([3H])C([3H])([3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])C([3H])([3H])[3H])([3H])[3H])C([3H])([3H])[3H])(C(C(C4([3H])[3H])([3H])[3H])([3H])[3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])[3H])[3H])N=C5C(=C(C(=O)C(=C5O2)C([3H])([3H])[3H])N([3H])[3H])C(=O)N([3H])[C@@]6(C(=O)N([C@](C(=O)N7[C@@](C(=O)N(C(C(=O)N([C@@](C(=O)O[C@]6([3H])C([3H])([3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])C([3H])([3H])[3H])([3H])[3H])C([3H])([3H])[3H])(C(C(C7([3H])[3H])([3H])[3H])([3H])[3H])[3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[3H])[3H])[3H])C([3H])([3H])[3H])[3H]

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